molecular formula C16H19N3O2S B6069236 N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide

N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide

Cat. No. B6069236
M. Wt: 317.4 g/mol
InChI Key: XACAHTXEQUTLIK-GZTJUZNOSA-N
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Description

N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide, also known as DEDTC, is a chemical compound that has been extensively studied for its potential use in various scientific applications. DEDTC is a hydrazide derivative, which means that it contains a functional group consisting of a nitrogen atom attached to a carbonyl group. This functional group is responsible for many of the unique properties of DEDTC, including its ability to act as a chelating agent and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide is not fully understood, but it is believed to act by chelating metal ions and disrupting their function. N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide has been shown to have a high affinity for copper and zinc ions, which are essential for many biological processes. By chelating these ions, N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide may disrupt the function of enzymes and other proteins that rely on these metal ions for their activity.
Biochemical and Physiological Effects
N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide has been shown to exhibit a variety of biochemical and physiological effects, including anti-cancer properties and metal ion chelation. In addition, N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide in lab experiments is its high affinity for certain metal ions, which makes it a useful tool for metal ion detection and removal. However, N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide can be difficult to synthesize and may have variable purity and yield depending on the synthesis method used. In addition, the mechanism of action of N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide is not fully understood, which may limit its potential use in certain applications.

Future Directions

There are many potential future directions for research on N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide, including further studies on its mechanism of action and potential therapeutic applications. One area of interest is the use of N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide as a potential diagnostic tool for various diseases, including cancer and Alzheimer's disease. In addition, further studies on the potential use of N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide as a chelating agent for metal ion removal and detection may lead to the development of new technologies for environmental remediation and metal ion detection in biological samples.

Synthesis Methods

N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide can be synthesized using a variety of methods, including condensation reactions between 4-(diethylamino)-2-hydroxybenzaldehyde and 2-thiophenecarbohydrazide. Other methods include the use of microwave-assisted synthesis and solid-state reactions. The purity and yield of N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide can vary depending on the synthesis method used.

Scientific Research Applications

N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide has been extensively studied for its potential use in various scientific applications, including as a chelating agent, a therapeutic agent for cancer treatment, and as a potential diagnostic tool for various diseases. N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide has been shown to have a high affinity for certain metal ions, making it a useful tool for metal ion detection and removal. In addition, N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide has been shown to exhibit anti-cancer properties, making it a potential therapeutic agent for cancer treatment.

properties

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-3-19(4-2)13-8-7-12(14(20)10-13)11-17-18-16(21)15-6-5-9-22-15/h5-11,20H,3-4H2,1-2H3,(H,18,21)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACAHTXEQUTLIK-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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